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Compound of Interest

Compound Name: 4-Amino-2-chlorobenzoic acid

Cat. No.: B123212

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Amino-2-chlorobenzoic acid (CAS No: 2457-76-3), a key intermediate in organic synthesis
and a metabolite of the local anesthetic chloroprocaine. The following sections detail its
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
characteristics, offering insights for structural elucidation and analytical development.

Data Presentation

The spectroscopic data for 4-Amino-2-chlorobenzoic acid is summarized below. These tables
provide a quick reference for the key spectral features of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While extensive searches of public databases and scientific literature were conducted, specific,
experimentally verified high-resolution 1H and 13C NMR data with assigned chemical shifts
and coupling constants for 4-Amino-2-chlorobenzoic acid remains elusive. The data
presented here is based on predictive models and typical chemical shift ranges for analogous
structures. Researchers are advised to acquire experimental data for definitive assignments.

Table 1: Predicted *H NMR Spectral Data for 4-Amino-2-chlorobenzoic acid
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Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment
~7.8 d ~8.5 H-6

~6.7 d ~2.0 H-3

~6.5 dd ~8.5,~2.0 H-5

~4.0-6.0 brs -NH:2
~11.0-13.0 brs -COOH

Table 2: Predicted 3C NMR Spectral Data for 4-Amino-2-chlorobenzoic acid

Chemical Shift (6) ppm Assignment
~168 C=0

~152 C-4

~138 C-2

~132 C-6

~118 C-1

~115 C-5

~113 C-3

Infrared (IR) Spectroscopy

The infrared spectrum of 4-Amino-2-chlorobenzoic acid exhibits characteristic absorption

bands corresponding to its functional groups.

Table 3: Key IR Absorption Bands for 4-Amino-2-chlorobenzoic acid
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Wavenumber (cm~?) Intensity Assignment

3501 Strong Asymmetric N-H stretch of -
NH:2

3425 Strong Symmetric N-H stretch of -NH2

~3000-2500 Broad O-H stretch of -COOH

1670 Strong C=0 stretch of -COOH

~1620 Medium N-H bend of -NH2

~1580-1450 Medium-Strong Aromatic C=C stretches

~1300 Medium C-N stretch

~1250 Medium O-H in-plane bend of -COOH

~850 Strong C-Cl stretch

Mass Spectrometry (MS)

Electron ionization mass spectrometry of 4-Amino-2-chlorobenzoic acid results in a distinct

fragmentation pattern.

Table 4. Major Mass Spectrometry Peaks for 4-Amino-2-chlorobenzoic acid

m/z Relative Intensity Assignment
_ [M]*, Molecular ion (presence
171/173 High .
of 35Cl and 3’Cl isotopes)
154/156 Medium [M-OH]*
126/128 Medium [M-COOH]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for the structural elucidation of 4-Amino-2-
chlorobenzoic acid.

Methodology:

o Sample Preparation: Dissolve 5-10 mg of 4-Amino-2-chlorobenzoic acid in approximately
0.7 mL of a suitable deuterated solvent (e.g., DMSO-de or CDCI3). Ensure the sample is fully
dissolved.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
e 'H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation
delay of 1-5 seconds.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at
0 ppm).

e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation
delay of 2-5 seconds.

o Reference the spectrum to the deuterated solvent peaks.

o Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs).
Phase and baseline correct the resulting spectra. Integrate the signals in the H NMR
spectrum and pick the peaks in both *H and 13C spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy
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Objective: To identify the functional groups present in 4-Amino-2-chlorobenzoic acid.
Methodology (KBr Pellet Technique):
e Sample Preparation:

o Grind 1-2 mg of dry 4-Amino-2-chlorobenzoic acid with approximately 100-200 mg of
dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Transfer the mixture to a pellet-pressing die.

o Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or
translucent pellet.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
o Data Acquisition:
o Acquire a background spectrum of the empty sample compartment.
o Place the KBr pellet in the sample holder.
o Acquire the sample spectrum over a typical range of 4000-400 cm™1,

o Data Processing: The instrument software will automatically ratio the sample spectrum to the
background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 4-Amino-2-
chlorobenzoic acid.

Methodology (Electron lonization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):

o Sample Preparation: Prepare a dilute solution of 4-Amino-2-chlorobenzoic acid in a
volatile organic solvent (e.g., methanol or ethyl acetate).
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 Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
with an electron ionization (EI) source.

e Gas Chromatography:
o Inject a small volume (e.g., 1 pL) of the sample solution into the GC.

o Use a suitable capillary column (e.g., a non-polar or medium-polarity column) and a
temperature program that allows for the elution of the analyte.

e Mass Spectrometry:

o As the analyte elutes from the GC column, it enters the ion source of the mass
spectrometer.

o lonize the sample using a standard electron energy of 70 eV.
o Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

» Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce the structure of the fragment ions. The characteristic isotopic pattern of chlorine (M
and M+2 peaks in an approximate 3:1 ratio) should be observed for chlorine-containing
fragments.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound like 4-Amino-2-chlorobenzoic acid.
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Caption: A flowchart illustrating the typical stages of spectroscopic analysis.
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 To cite this document: BenchChem. [Spectroscopic Profile of 4-Amino-2-chlorobenzoic Acid:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b123212#spectroscopic-data-of-4-amino-2-
chlorobenzoic-acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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